molecular formula C16H25NO3 B1263061 Sauroine

Sauroine

Cat. No. B1263061
M. Wt: 279.37 g/mol
InChI Key: QEPJAONUSMWROH-BAQXZKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sauroine is a natural product found in Phlegmariurus saururus with data available.

Scientific Research Applications

Memory Retention and Learning

Sauroine, an alkaloid from Huperzia saururus, has been studied for its effects on memory retention and learning. Research conducted on male Wistar rats using electrophysiological experiments and behavioral tests like the step-down test showed that sauroine improved memory retention, significantly increasing hippocampal plasticity. This indicates sauroine's potential role in enhancing memory-related processes (Vallejo et al., 2009).

Nootropic Potential

A study focused on two semisynthetic acetyl derivatives of sauroine: monoacetyl sauroine and diacetyl sauroine (DAS). The findings revealed that DAS induced long-term potentiation (LTP) in hippocampal slices of rats in a dose-dependent manner. DAS's effects were blocked by NMDA receptor antagonists, indicating its dependence on this receptor. Moreover, DAS significantly enhanced learning abilities in the Morris Water Maze, suggesting its promise as a nootropic therapeutic drug (Vallejo et al., 2014).

Interaction with Acetylcholinesterase Enzyme

Sauroine's interaction with the acetylcholinesterase enzyme was studied, comparing its binding modes with other Lycopodium alkaloids and huperzine A. The combination of molecular dynamics simulations and docking methodologies indicated a favored binding in the active site for active compounds, shedding light on the molecular mechanisms of sauroine's activity (Puiatti et al., 2013).

Effect on Memory Retention and Hippocampal LTP

Contrasting the positive findings, another study investigated the role of sauroxine, another alkaloid of Phlegmariurus saururus, and found that it blocked the generation of LTP and decreased memory retention in rats. This study contributes to understanding the distinct effects of different constituents of Huperzia saururus on mnemonic phenomena (Vallejo et al., 2017).

properties

Product Name

Sauroine

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

(2S,10S,13R,14R,16R)-13,14-dihydroxy-16-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one

InChI

InChI=1S/C16H25NO3/c1-10-8-14(19)15(20)9-12(18)11-4-2-6-17-7-3-5-13(15)16(10,11)17/h10-11,13-14,19-20H,2-9H2,1H3/t10-,11-,13-,14-,15-,16?/m1/s1

InChI Key

QEPJAONUSMWROH-BAQXZKPRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2(CC(=O)[C@@H]3C14[C@@H]2CCCN4CCC3)O)O

Canonical SMILES

CC1CC(C2(CC(=O)C3C14C2CCCN4CCC3)O)O

synonyms

sauroine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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